![molecular formula C13H10F2N4O B6579811 7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 946386-47-6](/img/structure/B6579811.png)
7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . This class of compounds is part of a larger group of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives has been elaborated in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Wissenschaftliche Forschungsanwendungen
- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial properties . Some compounds exhibited moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e demonstrated superior antibacterial efficacy, comparable to the first-line agent ampicillin.
- Triazoles, including derivatives like Triazolo[4,3-a]pyrazin-8-one, have been explored for their antifungal properties . These compounds play a crucial role in combating fungal infections, making them relevant in the field of mycology.
- Triazolo[4,3-a]pyrazin-8-one derivatives have been investigated for their potential in treating cardiovascular disorders . Their unique structure may offer therapeutic benefits related to heart health.
- The compound’s pharmacological properties have led to interest in its potential role in managing type 2 diabetes . Further studies are needed to explore its effects on glucose metabolism.
- Researchers have explored Triazolo[4,3-a]pyrazin-8-one derivatives as potential agents for hyperproliferative disorders . These include conditions characterized by abnormal cell growth, such as cancer.
- Nitrogen-containing heterocycles, including triazoles, serve as essential scaffolds for drug development . Triazolo[4,3-a]pyrazin-8-one’s structure contributes to its diverse pharmacological activities, making it an intriguing target for further research.
Antibacterial Activity
Antifungal Potential
Cardiovascular Disorders
Type 2 Diabetes Research
Hyperproliferative Disorders
Drug Development and Nitrogen-Containing Heterocycles
Zukünftige Richtungen
The potential of further synthetic application of the library members for medicinally oriented synthesis has been shown . The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Therefore, the future direction could be the development of new antimicrobial agents with excellent antibacterial activity using [1,2,4]triazolo[4,3-a]pyrazine derivatives .
Wirkmechanismus
Target of Action
The compound “7-(3,4-difluorophenyl)-3-ethyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” has been found to exhibit significant antibacterial activities . It primarily targets both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . These bacteria are common pathogens responsible for a variety of infectious diseases.
Mode of Action
The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the bacteria .
Biochemical Pathways
The compound is likely to affect several biochemical pathways within the bacterial cells, leading to their death . .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation, leading to the death of the bacteria . This results in its antibacterial effects, making it potentially useful in the treatment of bacterial infections .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability, efficacy, and action . .
Eigenschaften
IUPAC Name |
7-(3,4-difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N4O/c1-2-11-16-17-12-13(20)18(5-6-19(11)12)8-3-4-9(14)10(15)7-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDSZVDQKMDKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CN(C2=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Difluorophenyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.